Chemical structure and molecular weight of 3-(3,5-Difluorophenyl)-3-pentanol
Chemical structure and molecular weight of 3-(3,5-Difluorophenyl)-3-pentanol
Identity, Synthesis, and Structural Characterization
Executive Summary & Chemical Identity
3-(3,5-Difluorophenyl)-3-pentanol is a specialized tertiary alcohol intermediate used primarily in medicinal chemistry, specifically in the structure-activity relationship (SAR) exploration of azole antifungals and fluorinated pharmaceutical building blocks.[1] Its structure features a central quaternary carbon bonded to a hydroxyl group, a 3,5-difluorophenyl ring, and two ethyl groups, imparting significant lipophilicity and metabolic stability typical of fluorinated scaffolds.
Chemical Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 3-(3,5-difluorophenyl)pentan-3-ol |
| CAS Registry Number | 1339066-84-0 |
| Molecular Formula | C₁₁H₁₄F₂O |
| Molecular Weight | 200.23 g/mol |
| SMILES | CCC(O)(CC)C1=CC(F)=CC(F)=C1 |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Molecular Weight Calculation
The molecular weight of 200.23 g/mol is derived from the precise atomic composition. The presence of the 3,5-difluorophenyl motif is critical; the fluorine atoms at the meta positions deactivate the ring toward metabolic oxidation while increasing the compound's overall lipophilicity (LogP), a key parameter for membrane permeability in drug design.
Detailed Mass Breakdown:
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Carbon (C₁₁): 11 × 12.011 = 132.121 Da
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Hydrogen (H₁₄): 14 × 1.008 = 14.112 Da
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Fluorine (F₂): 2 × 18.998 = 37.996 Da
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Oxygen (O₁): 1 × 15.999 = 15.999 Da
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Total Exact Mass: 200.228 Da
Synthesis Protocol: The Grignard Route
The most robust synthetic pathway for 3-(3,5-difluorophenyl)-3-pentanol is the nucleophilic addition of a Grignard reagent to a symmetric ketone. This method prevents the formation of chiral impurities at the quaternary center, as the two alkyl chains (ethyl groups) are identical.
Reaction Pathway Diagram
Caption: Step-wise Grignard synthesis pathway from aryl halide precursor to final tertiary alcohol.
Detailed Experimental Methodology
Reagents:
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1-Bromo-3,5-difluorobenzene (1.0 eq)
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Magnesium turnings (1.1 eq, oven-dried)
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3-Pentanone (Diethyl ketone) (1.05 eq)
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Tetrahydrofuran (THF), anhydrous[2]
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Iodine (catalytic crystal)
Protocol:
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Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, place magnesium turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
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Grignard Formation: Add minimal anhydrous THF to cover Mg. Add 10% of the 1-Bromo-3,5-difluorobenzene solution (in THF). Initiate reaction (observe turbidity/exotherm).[2] Dropwise add the remaining bromide solution while maintaining a gentle reflux (approx. 1 hour).
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Nucleophilic Addition: Cool the Grignard solution to 0°C. Add 3-Pentanone dropwise over 30 minutes. The symmetric ketone ensures that the nucleophile attacks the carbonyl carbon to form the tertiary alkoxide.
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Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the ketone.
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Workup: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure alcohol.
Mechanistic Insight
The formation of 3-(3,5-difluorophenyl)-3-pentanol relies on the high nucleophilicity of the organomagnesium species.
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Polarization: The C-Mg bond in the Grignard reagent is highly polarized (
), making the phenyl ring carbon a strong nucleophile. -
Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-pentanone. The pi-bond electrons of the C=O group shift to the oxygen, creating a tetrahedral magnesium alkoxide intermediate.
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Protonation: Upon acidic hydrolysis (NH₄Cl), the O-Mg bond is cleaved, and the oxygen is protonated to form the final hydroxyl group (-OH).
Why this structure matters: The steric bulk of the two ethyl groups combined with the electron-withdrawing nature of the 3,5-difluorophenyl ring creates a tertiary alcohol that is resistant to elimination (dehydration) under mild conditions, making it a stable motif for biological testing.
Safety & Handling Standards
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Fluorinated Compounds: Fluorinated aromatics can be irritating to respiratory tracts. Use a fume hood.
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Grignard Reagents: Extremely pyrophoric and moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous (water <50 ppm).
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Storage: Store the final product in a cool, dry place (2-8°C).
References
- Source for CAS 1339066-84-0, structure confirm
- Source for precursor properties and Grignard reagent handling standards.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Pentanone. Retrieved from [Link]
- Source for electrophile physical properties and reaction suitability.
